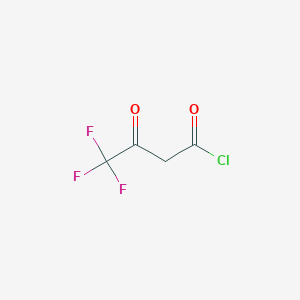
4,4,4-Trifluoroacetoacetic acid chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoroacetoacetic acid chloride is a chemical compound with the molecular formula C4H2ClF3O2. It is a derivative of acetoacetic acid, where the methyl group is replaced by a trifluoromethyl group, and the hydroxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,4,4-Trifluoroacetoacetic acid chloride typically involves the reaction of 4,4,4-Trifluoroacetoacetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction is as follows:
CF3COCH2COOH+SOCl2→CF3COCH2COCl+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoroacetoacetic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-Trifluoroacetoacetic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Catalysts such as bases or acids to facilitate the reaction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like amides, esters, and thioesters.
Hydrolysis: Formation of 4,4,4-Trifluoroacetoacetic acid.
Condensation Reactions: Formation of β-keto esters or β-keto amides.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoroacetoacetic acid chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, especially those containing trifluoromethyl groups.
Biology: In the synthesis of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs with antifungal, antibacterial, and antiviral properties.
Industry: In the manufacture of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoroacetoacetic acid chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce trifluoromethyl groups into target molecules.
Comparación Con Compuestos Similares
Ethyl 4,4,4-Trifluoroacetoacetate: Used in similar synthetic applications but has an ethyl ester group instead of a chloride.
4,4,4-Trifluoroacetoacetic Acid: The parent acid of the chloride derivative, used in different synthetic routes.
Trifluoroacetic Anhydride: Another reactive trifluoromethyl-containing compound used in acylation reactions.
Uniqueness: 4,4,4-Trifluoroacetoacetic acid chloride is unique due to its high reactivity and versatility in synthetic chemistry. The presence of both the trifluoromethyl and acid chloride functional groups makes it a valuable intermediate for introducing these functionalities into target molecules.
Propiedades
Fórmula molecular |
C4H2ClF3O2 |
|---|---|
Peso molecular |
174.50 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-oxobutanoyl chloride |
InChI |
InChI=1S/C4H2ClF3O2/c5-3(10)1-2(9)4(6,7)8/h1H2 |
Clave InChI |
ZPQNVNQWYSTELD-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(F)(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





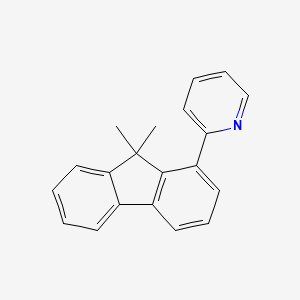
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
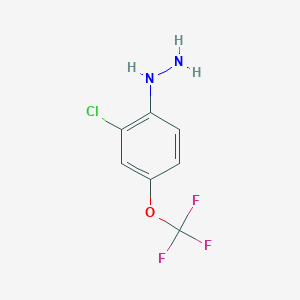
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
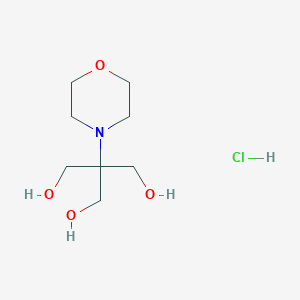


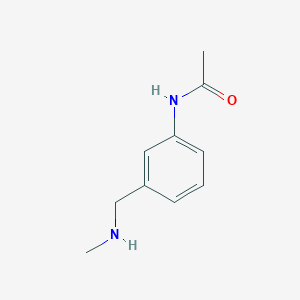
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)

